molecular formula C36H37O18+ B1230897 Bisdemalonylsalvianin CAS No. 168753-26-2

Bisdemalonylsalvianin

Cat. No.: B1230897
CAS No.: 168753-26-2
M. Wt: 757.7 g/mol
InChI Key: MLLMLJXCGLXOIJ-AQAMAIGXSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Bisdemalonylsalvianin is an anthocyanin identified in Salvia splendens (scarlet sage), characterized by its role in pigmentation and enzymatic malonylation pathways. Structurally, it is described as pelargonidin 3-O-(6-caffeoyl-β-D-glucoside) 5-O-β-D-glucoside . This compound serves as a substrate for the enzyme Ss5MaT1 (Salvia splendens Malonyl-CoA:Anthocyanin 5-O-Glucoside-6'''-O-Malonyltransferase), which catalyzes the transfer of a malonyl group to its 6'''-hydroxyl position during the biosynthesis of salvianin, a more complex anthocyanin .

This compound is distinct due to its two fewer malonyl groups compared to salvianin, making it an intermediate in the malonylation pathway. Its enzymatic specificity and structural features are critical for understanding anthocyanin diversity in plants.

Properties

CAS No.

168753-26-2

Molecular Formula

C36H37O18+

Molecular Weight

757.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H36O18/c37-13-25-28(43)30(45)32(47)35(53-25)51-23-11-18(39)10-22-19(23)12-24(34(50-22)16-3-5-17(38)6-4-16)52-36-33(48)31(46)29(44)26(54-36)14-49-27(42)8-2-15-1-7-20(40)21(41)9-15/h1-12,25-26,28-33,35-37,43-48H,13-14H2,(H3-,38,39,40,41,42)/p+1/t25-,26-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1

InChI Key

MLLMLJXCGLXOIJ-AQAMAIGXSA-O

SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisdemalonylsalvianin is synthesized through the action of the enzyme malonyl-CoA:anthocyanin 5-O-glucoside-6’‘’-O-malonyltransferase (Ss5MaT1). This enzyme catalyzes the transfer of a malonyl group from malonyl-CoA to the 6-hydroxyl group of the 5-glucosyl moiety of anthocyanins . The reaction conditions typically involve a pH of 7.0 and a temperature of 30°C .

Industrial Production Methods: Industrial production of this compound involves the extraction of anthocyanins from plant sources, followed by enzymatic modification using Ss5MaT1. The enzyme is purified and characterized from the flowers of Salvia splendens .

Chemical Reactions Analysis

Types of Reactions: Bisdemalonylsalvianin undergoes various chemical reactions, including malonylation, which is the transfer of a malonyl group to the compound . This reaction is catalyzed by the enzyme Ss5MaT1.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include malonyl-CoA and the enzyme Ss5MaT1. The reaction conditions typically involve a pH of 7.0 and a temperature of 30°C .

Major Products: The major product formed from the malonylation of this compound is monodemalonylsalvianin .

Comparison with Similar Compounds

Salvianin

Structural Relationship :

  • Salvianin is the product of two sequential malonylations of bisdemalonylsalvianin. The first malonylation is catalyzed by Ss5MaT1, while a second distinct enzyme completes the process .
  • Molecular formula: Pelargonidin 3-O-(6-caffeoyl-β-D-glucoside) 5-O-β-D-glucoside with two additional malonyl groups attached at specific positions.

Enzymatic Specificity :

Nodemalonylsalvianin

Structural Relationship :

  • Nodemalonylsalvianin is hypothesized to lack malonyl groups but shares the pelargonidin core with this compound.

Enzymatic Specificity :

Shisonin

Structural Relationship :

  • Shisonin is another anthocyanin substrate for Ss5MaT1, implying shared structural motifs with this compound, such as a hydroxyl group at the 6'''-position of the glucoside moiety .

Enzymatic Specificity :

  • Both shisonin and this compound undergo malonylation via Ss5MaT1, though their post-malonylation products differ .

Pelargonidin 3,5-Diglucoside

Structural Relationship :

  • A simpler anthocyanin lacking caffeoyl and malonyl groups.

Enzymatic Specificity :

  • Not a substrate for Ss5MaT1, highlighting the necessity of the caffeoyl-glucoside side chain for enzyme activity .

Delphinidin 3,5-Diglucoside

Structural Relationship :

  • Differs from this compound in the anthocyanidin core (delphinidin vs. pelargonidin), altering absorption spectra and color (blue-violet vs. red).

Enzymatic Specificity :

  • Not modified by Ss5MaT1, emphasizing the enzyme’s specificity for pelargonidin derivatives .

Comparative Data Table

Compound Core Anthocyanidin Malonyl Groups Ss5MaT1 Substrate? Key Structural Features
This compound Pelargonidin 0 Yes 3-O-(6-caffeoyl-glucoside), 5-O-glucoside
Salvianin Pelargonidin 2 No Additional malonyl groups at 6''' and 6''
Nodemalonylsalvianin Pelargonidin 0 No Undetermined side-chain modifications
Shisonin Cyanidin 0 Yes Similar glucoside positioning
Pelargonidin 3,5-diglucoside Pelargonidin 0 No Lacks caffeoyl and malonyl groups
Delphinidin 3,5-diglucoside Delphinidin 0 No Delphinidin core, no malonylation

Key Research Findings

Enzyme Specificity: Ss5MaT1 recognizes the 6'''-hydroxyl group on this compound and shisonin but rejects salvianin and nodemalonylsalvianin, underscoring its role in early-stage malonylation .

Biosynthetic Pathway : this compound is a critical intermediate, as its malonylation directly influences the structural complexity and stability of final pigments like salvianin .

Structural Determinants : The caffeoyl-glucoside moiety in this compound is essential for Ss5MaT1 activity, while its absence in pelargonidin/delphinidin diglucosides prevents modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bisdemalonylsalvianin
Reactant of Route 2
Bisdemalonylsalvianin

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